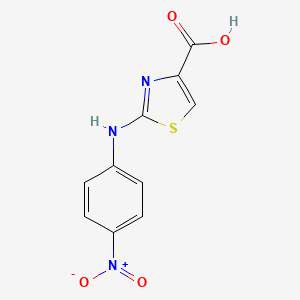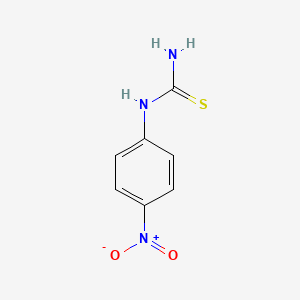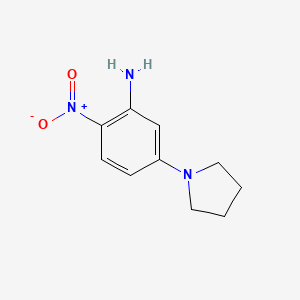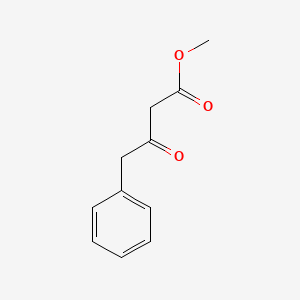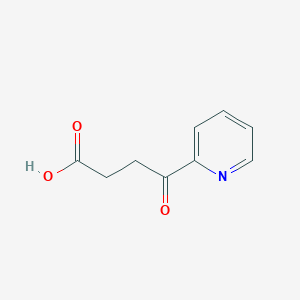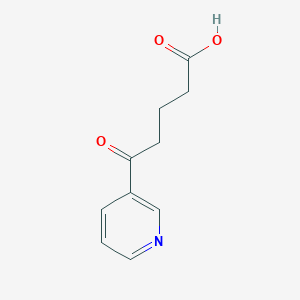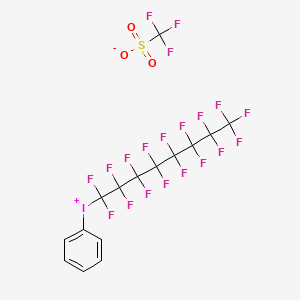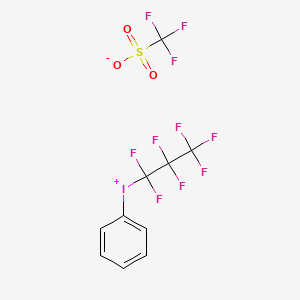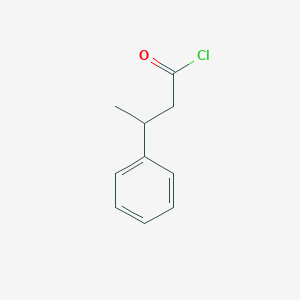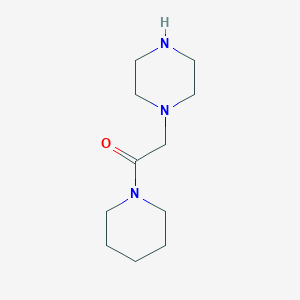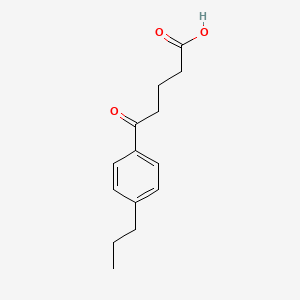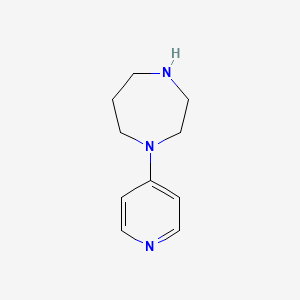![molecular formula C11H12ClNO3 B1302342 Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate CAS No. 15386-84-2](/img/structure/B1302342.png)
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate, also known as ethyl 4-chloro-3-oxobutanoate, is an organic chemical compound containing chlorine, carbon, nitrogen, and oxygen atoms. It has a molecular weight of 241.67 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate can be represented by the InChI code1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) . This indicates that the molecule consists of a chlorophenyl group attached to an amino-oxopropanoate group via a nitrogen atom. Physical And Chemical Properties Analysis
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate is a powder . It has a molecular weight of 241.67 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Applications De Recherche Scientifique
1. Antimicrobial Activity of Thiophene Derivatives
- Summary of Application: Thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have been studied for their antimicrobial activity. These compounds were prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
- Methods of Application: The structure elucidation of the designed compounds was derived from their spectral information .
- Results or Outcomes: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity. The pyridine side chain derivatives in compounds 7a, 7b, and 8 showed excellent antimicrobial activity .
2. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Antiviral Activity of Indole Derivatives
- Summary of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The compounds were tested for their inhibitory activity against influenza A .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
4. Therapeutic Potential of Quinoline Derivatives
- Summary of Application: A novel class of 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were developed .
- Methods of Application: The derivatives were synthesized using 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
5. Antiviral Activity of β-amino-γ-sultone Derivatives
- Summary of Application: β-amino-γ-sultone has been described as a useful intermediate for the synthesis of previously virtually unknown 3H-[1,2]oxathiolo[4,3-b]pyridine 1,1-dioxide bicyclic heterocyclic systems .
- Methods of Application: These novel structures were evaluated against HIV, HCMV, VZV, and a broad variety of other DNA/RNA viruses .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
6. Antiviral Properties of Heterocyclic Compounds
- Summary of Application: Heterocyclic compounds are obtaining importance in the field of medicinal chemistry because of the broad spectrum of their physiological activities . Among N- and S-containing heterocycles, indole, imidazole, thiazole, pyridine, and quinaxoline derivatives are especially attractive .
- Methods of Application: Various scaffolds of these heterocycles were synthesized for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that these heterocyclic derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQZYYDIHYHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934863 | |
| Record name | Ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate | |
CAS RN |
15386-84-2 | |
| Record name | Malonanilic acid, 4'-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

